Brevinin-2-OA3 is a member of the Brevinin family of antimicrobial peptides, which are predominantly found in the skin secretions of certain frog species. These peptides are known for their potent antimicrobial properties, particularly against multidrug-resistant bacteria. Brevinin-2-OA3 is specifically noted for its effectiveness against methicillin-resistant Staphylococcus aureus and other pathogens, making it a candidate for therapeutic applications in combating antibiotic resistance.
Brevinin-2-OA3 is derived from the skin of amphibians, particularly from the species Rana brevipoda porsa. The peptide is part of a larger family of antimicrobial peptides that have been extensively studied for their role in innate immunity and potential therapeutic applications.
Brevinin-2-OA3 belongs to the class of antimicrobial peptides characterized by their ability to disrupt microbial membranes. It is classified within the Brevinin superfamily, which includes various peptides exhibiting diverse biological activities, including antibacterial, antifungal, and antiviral effects.
The synthesis of Brevinin-2-OA3 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a controlled manner. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Brevinin-2-OA3 consists of approximately 33–34 amino acid residues arranged in a specific sequence that contributes to its amphipathic nature, allowing it to interact with lipid membranes effectively.
The molecular formula and weight of Brevinin-2-OA3 are critical for understanding its biochemical behavior. The specific sequence and structural conformation play significant roles in its antimicrobial activity and interaction with target cells.
Brevinin-2-OA3 exhibits several chemical reactions primarily related to its interaction with microbial membranes. The mechanism involves:
The efficiency of these reactions can be quantified using assays that measure bacterial growth inhibition or membrane integrity post-treatment with Brevinin-2-OA3.
The mechanism by which Brevinin-2-OA3 exerts its antimicrobial effects can be summarized as follows:
Studies have shown that Brevinin-2-OA3 has a minimum inhibitory concentration effective against various strains of bacteria, indicating its potency as an antimicrobial agent.
Brevinin-2-OA3 is typically characterized by:
The peptide's chemical properties include:
Relevant data on these properties can be obtained through spectroscopic methods and stability assays.
Brevinin-2-OA3 has several potential scientific uses:
Brevinin-2-OA3 emerges from an ancient and evolutionarily refined system of amphibian host defense, where gene duplication and positive selection have driven extensive diversification of antimicrobial peptides (AMPs) in Rana species. This peptide shares biosynthetic pathways with related brevinin-2 isoforms synthesized in dermal granular glands and secreted into skin mucus following injury or stress [8] [9]. Genomic analyses reveal that brevinin-2 genes across frog species maintain a conserved precursor organization: an N-terminal signal peptide, an acidic propiece domain, and the mature antimicrobial peptide at the C-terminus [4]. The propiece domain, enriched with glutamic and aspartic acid residues, neutralizes the cationic mature peptide's toxicity during storage—a sophisticated evolutionary adaptation allowing amphibians to harbor potent membrane-disrupting compounds without cellular self-damage [8].
Phylogenetic mapping positions Brevinin-2-OA3 within a clade predominantly expressed by Eurasian Rana species inhabiting diverse ecological niches. Studies on partially sympatric Northeast Asian frogs (Rana dybowskii, Rana amurensis, Pelophylax nigromaculatus) demonstrate that species occupying broader geographic ranges and varied habitats express higher AMP diversity, including multiple brevinin-2 isoforms [8]. This biogeographical pattern suggests environmental pathogen pressures drive peptide diversification. Brevinin-2-OA3 exemplifies this adaptive radiation, displaying sequence variations optimized for regional microbial challenges while retaining core structural motifs critical to its function.
Table 1: Conserved Structural Domains in Brevinin-2 Precursor Proteins
Domain | Amino Acid Features | Functional Role |
---|---|---|
Signal Peptide (N-term) | Hydrophobic residues (15-25 aa) | Endoplasmic reticulum targeting |
Acidic Propiece | Glu/Asp-rich (20-40 aa) | Neutralizes mature peptide toxicity |
Mature Peptide (C-term) | Cationic, amphipathic (33-34 aa) | Membrane disruption, immunomodulation |
Processing Site | Lys-Arg or Arg-Arg dipeptide | Proteolytic cleavage activation |
Brevinin-2-OA3 demonstrates a dual mechanism in amphibian innate immunity: direct microbial membrane disruption and immunomodulatory enhancement of host defenses. Its α-helical conformation, stabilized in membrane-mimetic environments like bacterial lipid bilayers, enables pore formation via the "carpet model," leading to osmotic lysis of pathogens [1] [9]. Functional assays against methicillin-resistant Staphylococcus aureus (MRSA) reveal that Brevinin-2-OA3 significantly prolongs survival in infected Caenorhabditis elegans models by >60% compared to untreated controls, indicating potent in vivo anti-infective activity [1].
Beyond direct antimicrobial action, Brevinin-2-OA3 modulates key immune pathways. Transcriptomic analyses in MRSA-infected C. elegans show 5-25.5-fold upregulation of innate immune genes (lys-7, hsf-1, spp-1, abf-1) following Brevinin-2-OA3 exposure [1] [6]. Crucially, this immunomodulation operates through the insulin-like DAF-2/DAF-16 pathway—a conserved signaling cascade regulating stress resistance and antimicrobial gene expression. Brevinin-2-OA3 treatment prevents DAF-16 phosphorylation, enabling its nuclear translocation and activation of effector genes like lys-7 (encoding a lysozyme) [1]. Parallel studies in mammalian macrophages demonstrate homologous immunomodulation, with Brevinin-2-OA3 suppressing lipopolysaccharide-induced proinflammatory cytokines (TNF-α, IL-6) via inhibition of NF-κB and MAPK pathways [9].
Table 2: Documented Immune and Antimicrobial Activities of Brevinin-2-OA3
Activity Type | Experimental Model | Key Findings | Reference |
---|---|---|---|
Antimicrobial | MRSA-infected C. elegans | ↑ 60% survival rate; MIC 4.35±0.9 μM | [1] |
Immunomodulatory | LPS-stimulated macrophages | ↓ TNF-α, IL-6; NF-κB/MAPK pathway suppression | [9] |
Gene Regulation | C. elegans transcriptomics | 5-25.5-fold ↑ lys-7, hsf-1, spp-1, abf-1 | [6] |
Pathway Activation | DAF-16 mutant C. elegans | Loss of protective effect → DAF-16 dependence | [1] |
Brevinin-2-OA3 belongs to a superfamily characterized by a conserved "Rana box" motif (Cys¹⁸-Lys-X₄-Cys²⁴) forming a C-terminal disulfide-bridged cyclic heptapeptide essential for structural stability [4] [5]. Despite this conserved scaffold, primary sequences exhibit remarkable divergence. Among 86 cataloged brevinin-2 peptides, Brevinin-2-OA3 clusters with isoforms containing 33–34 residues, a net charge of +3 to +5 at physiological pH, and hydrophobic residues (Val, Leu, Ala) exceeding 50% composition [3] [10]. Sequence alignment reveals four invariant residues (Lys¹⁵, Cys²⁷, Lys²⁸, Cys³³) critical for maintaining the amphipathic α-helix and disulfide bond geometry [4] [8].
Functional diversification within the superfamily is evidenced by Brevinin-2-OA3's distinct bioactivity profile compared to close analogs. While Brevinin-2ISb (MIC 4.35±0.9 μM against MRSA) and Brevinin-2PRa (MIC 6–12 μM against Pseudomonas aeruginosa) exhibit narrow-spectrum potency [6] [7], Brevinin-2-OA3 displays broader efficacy against Gram-positive bacteria, Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans). This functional variance arises from divergent electrostatic properties and hydrophobic moments rather than sequence length, underscoring how minor structural tweaks generate target specificity. The peptide's low hemolytic activity (HC₅₀ >100 μM) further distinguishes it from the more cytotoxic brevinin-1 family, highlighting its therapeutic potential [4] [9].
Table 3: Comparative Analysis of Brevinin-2 Family Members
Peptide | Source Species | Sequence Features | Key Bioactivities | |
---|---|---|---|---|
Brevinin-2-OA3 | Odorrana schmackeri | 33 residues; +4 charge; 55% hydrophobic | Broad-spectrum antimicrobial; DAF-16 activation | |
Brevinin-2ISb | Pelophylax sp. | 34 residues; +5 charge; 53% hydrophobic | MRSA-specific; ↑ C. elegans immune genes | [6] |
Brevinin-2PRa | Rana pirica | 33 residues; +3 charge; 51% hydrophobic | Potent anti-Pseudomonas; salt-resistant | [7] |
Brevinin-2MP | Microhyla pulchra | 32 residues; +4 charge; 50% hydrophobic | Anti-inflammatory; NF-κB inhibition | [9] |
Brevinin-2GHk | Hylarana guentheri | 33 residues; +4 charge; 54% hydrophobic | Insulin release promotion (100 nM) | [9] |
The structural and functional plasticity of the brevinin-2 superfamily arises from accelerated evolution at nucleotide levels. Analyses of Rana genomes reveal frequent gene duplication events followed by positive selection acting on mature peptide regions—particularly within the amphipathic helix—while signal and propiece domains remain conserved [8]. This "selective hypermutation" enables rapid optimization against regionally prevalent pathogens. Brevinin-2-OA3 exemplifies this adaptive dynamism, possessing unique substitutions (e.g., charged residues at positions 7, 14) that enhance membrane insertion depth compared to ancestral isoforms [4] [10]. Such evolutionary innovations position Brevinin-2-OA3 as a promising template for next-generation anti-infective agents addressing antibiotic resistance.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8